molecular formula C13H9FN2O B3352450 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 477320-29-9

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3352450
CAS No.: 477320-29-9
M. Wt: 228.22 g/mol
InChI Key: IXTCNJCPCQHFLF-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative synthesized via a four-component reaction involving acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile . This compound features a 4-fluorophenyl group at position 6, a methyl group at position 4, and a cyano substituent at position 2. Key physicochemical properties include:

  • Yield: 85%
  • Melting Point: 301–303 °C
  • IR Data: 3320 cm⁻¹ (NH), 2210 cm⁻¹ (CN), 1642 cm⁻¹ (C=O)
  • ¹H-NMR: δ 3.91 (s, -OCH₃), 6.72 (s, pyridone C5-H), 7.06–7.78 (m, aromatic & NH)
  • Molecular Formula: C₁₉H₁₃FN₂O₂ .

It is primarily investigated for anticancer activity, with structural analogs showing inhibition against HT-29 colon and MDA-MB-231 breast cancer cell lines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCNJCPCQHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408199
Record name AC1NOFBA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-29-9
Record name 6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile
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Record name AC1NOFBA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of a suitable precursor, such as a 4-fluorophenyl-substituted β-ketoester, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its potential biological activities, including antiproliferative and antimicrobial properties.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2-dihydropyridine-3-carbonitriles, where substituents at positions 4, 6, and the heteroatom at position 2 (O vs. S) modulate bioactivity. Key comparisons include:

Compound Name Substituents (Position) Key Properties & Bioactivity Reference
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 2-methoxyphenyl; 6: 4-Fluorophenyl IC₅₀ = 0.70 μM (HT-29); Docked to survivin/PIM1 kinase
6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 2-hydroxyphenyl; 6: 4-Fluorophenyl IC₅₀ = 4.6 μM (MDA-MB-231); Enhanced solubility due to -OH
6-(4-Fluorophenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile 4: Phenyl; 2: Thioxo Lower melting point (110–112 °C); Thioxo group may improve membrane permeability
6-(4-Methoxyphenyl)-4-trifluoromethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: CF₃; 6: 4-methoxyphenyl Higher lipophilicity (CF₃); Melting point = 294 °C; Potential for CNS penetration
6-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 6: 2-Fluorophenyl IC₅₀ = 0.70 μM (HT-29); Ortho-F substitution reduces steric hindrance

Structure-Activity Relationships (SAR)

Substituent Effects on Anticancer Activity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group enhances cytotoxicity by stabilizing the enol form of the pyridone ring, facilitating interactions with kinase active sites . Methoxy vs. Hydroxy: Methoxy groups (e.g., compound 23 in ) show higher IC₅₀ values compared to hydroxy analogs, likely due to reduced hydrogen-bonding capacity . Thioxo vs. Oxo: Thioxo derivatives (e.g., 6a in ) exhibit lower melting points and altered pharmacokinetics, though their anticancer efficacy remains understudied .

Physicochemical Properties :

  • Melting Points : Correlate with crystallinity; fluorinated derivatives (e.g., 301–303 °C vs. 110–112 °C for thioxo analogs ) suggest stronger intermolecular interactions.
  • Spectral Signatures : CN stretches in IR range from 2210 cm⁻¹ (oxo) to 2133 cm⁻¹ (thioxo), reflecting electronic effects of adjacent groups .

Biological Targets: Survivin/PIM1 Kinase: Fluorophenyl-containing analogs show strong docking scores, suggesting dual targeting . Antioxidant Activity: Non-fluorinated analogs (e.g., 4-bromophenyl derivatives) exhibit radical scavenging up to 79.05%, though this is absent in the primary compound .

Key Research Findings

  • Fluorine Positioning : Para-fluorine (as in the primary compound) optimizes steric and electronic effects for kinase inhibition, while ortho-fluorine (e.g., 3ai in ) may enhance metabolic stability .
  • Synthetic Efficiency: The four-component reaction yields 68–91% for most derivatives, with ethyl cyanoacetate favoring oxo products and malononitrile yielding thioxo analogs .
  • Crystallography: Fluorine atoms in analogs like 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl) stabilize supramolecular assemblies via C–F···H interactions, critical for solid-state stability .

Biological Activity

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 477320-29-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesizing relevant research findings, case studies, and biological activity data.

Molecular Formula: C₁₃H₉FN₂O
Molecular Weight: 228.22 g/mol
CAS Number: 477320-29-9
MDL Number: MFCD08446802

The compound features a dihydropyridine structure, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with dihydropyridine structures can exhibit a range of biological activities. The specific activities of this compound have been investigated in various studies.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains and shown to possess significant inhibitory effects.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. A study indicated that it could reduce the activation of human hepatic stellate cells, which are implicated in liver fibrosis.

Case Study 1: Inhibition of Hepatic Stellate Cells

A study published in MDPI assessed the effects of various synthesized compounds on hepatic stellate cells (LX2). The results showed that this compound significantly inhibited cell activation at a concentration of 10 μM, suggesting its potential in treating liver fibrosis .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related dihydropyridine compounds. While specific tests on this compound were limited, structural analogs demonstrated effective antifungal activity against strains such as Cytospora and Fusarium . This suggests that further exploration of this compound's antifungal potential could be warranted.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the fluorophenyl group may enhance its interaction with biological targets due to increased lipophilicity and electronic effects.

Q & A

Q. Advanced

  • Anticancer Screening : Derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, IC₅₀ values of 10–50 µM have been reported for similar dihydropyridines .
  • Data Contradictions : Discrepancies in activity may arise from substituent positioning. For instance, 4-methyl vs. 4-methoxyphenyl groups alter steric hindrance, affecting target binding. Cross-validation using orthogonal assays (e.g., apoptosis markers) and computational docking can resolve inconsistencies .

How can reaction conditions be optimized to improve synthetic efficiency for scaled-up production?

Q. Advanced

  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization by 30% under mild conditions (40°C) .
  • Solvent Systems : Binary mixtures (e.g., ethanol-water) enhance intermediate solubility, reducing side products .
  • Workflow Monitoring : Real-time TLC and in situ IR track reaction progress, enabling rapid adjustments .

What computational methods predict the compound’s reactivity and interactions with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the nitrile group shows high electrophilicity (FMO gap ~5 eV) .
  • Molecular Docking : Models interactions with COX-2 or kinase targets. The 4-fluorophenyl group forms π-π stacking with Tyr385 in COX-2, explaining anti-inflammatory activity .

How does substituent variation (e.g., methyl vs. methoxy) impact structure-activity relationships (SAR)?

Q. Advanced

  • 4-Methyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.
  • 4-Fluorophenyl : Electron-withdrawing effects stabilize the dihydropyridinone ring, increasing metabolic stability .
  • Methoxy Substituents : Introduce hydrogen-bonding capacity, boosting affinity for polar binding pockets (ΔIC₅₀ = 8 µM vs. methyl analogs) .

What crystallographic data confirm the compound’s solid-state structure?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, and β = 97.8°. Hydrogen bonds between C=O and NH groups stabilize the lattice .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization using ethyl acetate/hexane mixtures (purity >98%) .
  • Exothermic Reactions : Use jacketed reactors to control temperature spikes during cyclization .

What reaction mechanisms explain the formation of the dihydropyridinone core?

Q. Advanced

  • Cyclocondensation : β-Aminoesters undergo nucleophilic attack by formamide, followed by dehydration to form the six-membered ring. DFT studies show a 20 kcal/mol activation barrier for this step .
  • Oxidation Pathways : The methylthio group in analogs oxidizes to sulfoxides (e.g., with H₂O₂), requiring inert atmospheres to prevent undesired byproducts .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

  • pH-Dependent Degradation : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveals hydrolysis of the nitrile group to amides at acidic pH (t₁/₂ = 2 hrs). Stabilization strategies include prodrug formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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